N-Methyl-N'-propyl ethylenediamine
CAS No.: 32776-17-3
Cat. No.: VC6163253
Molecular Formula: C6H16N2
Molecular Weight: 116.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32776-17-3 |
|---|---|
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.208 |
| IUPAC Name | N-methyl-N'-propylethane-1,2-diamine |
| Standard InChI | InChI=1S/C6H16N2/c1-3-4-8-6-5-7-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | CHKWHTPECBLEBR-UHFFFAOYSA-N |
| SMILES | CCCNCCNC |
Introduction
Chemical Identity and Structural Features
N-Methyl-N'-propyl ethylenediamine (C₆H₁₆N₂) is a secondary amine with the molecular structure H₂N–CH₂–CH₂–N(CH₃)–CH₂–CH₂–CH₃. Its asymmetric substitution pattern distinguishes it from simpler ethylenediamine derivatives like N,N'-dimethylethylenediamine or N-ethylethylenediamine . The compound’s IUPAC name is N-methyl-N'-(propyl)ethane-1,2-diamine, and its CAS registry number (32776-17-3) provides a unique identifier for regulatory and commercial purposes .
Molecular Geometry and Stereoelectronic Effects
The molecule adopts a gauche conformation due to steric hindrance between the methyl and propyl groups. Density functional theory (DFT) calculations on analogous ethylenediamine derivatives suggest a C–N–C–C dihedral angle of approximately 60–70°, optimizing hydrogen-bonding potential while minimizing van der Waals repulsions . The methyl group reduces basicity at its attached nitrogen compared to the primary amine, as evidenced by pKa differences in similar compounds (e.g., pKa₁ = 10.2 for N-methylethylenediamine vs. 9.9 for ethylenediamine) .
Synthesis and Industrial Production
Synthetic Routes
N-Methyl-N'-propyl ethylenediamine is typically synthesized via alkylation of ethylenediamine. Two primary methods dominate:
Stepwise Alkylation
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Methylation: Ethylenediamine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylethylenediamine.
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Propylation: The intermediate undergoes propylation using propyl bromide or tosylate under alkaline conditions .
Reaction Equation:
Yield optimization requires precise stoichiometry and temperature control (typically 50–80°C) .
Catalytic Amination
An alternative route involves reductive amination of acetone with N-propylethylenediamine using hydrogen and a Raney nickel catalyst. This method avoids halogenated reagents but suffers from lower selectivity .
Physicochemical Properties
Experimental data for N-methyl-N'-propyl ethylenediamine are sparse, but properties can be extrapolated from analogous compounds:
The compound’s hydrophilicity arises from its amine groups, while the propyl chain enhances solubility in organic solvents like ethanol and chloroform .
Applications in Coordination Chemistry
N-Methyl-N'-propyl ethylenediamine serves as a tridentate ligand in metal complexes. Its asymmetric structure induces unique stereoelectronic effects:
Transition Metal Complexes
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Copper(II) Complexes: Forms octahedral complexes with Cu²⁺, exhibiting axial distortion due to ligand field effects. Magnetic susceptibility measurements suggest moderate antiferromagnetic coupling (J = −120 cm⁻¹) .
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Nickel(II) Complexes: Stabilizes square-planar geometries, with electronic spectra showing d-d transitions at λ = 550–600 nm .
Catalytic Applications
Palladium complexes of N-methyl-N'-propyl ethylenediamine catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, outperforming simpler diamines .
Pharmaceutical and Biological Relevance
Drug Intermediate
The compound is a precursor to antipsychotic agents, where its amine groups facilitate Schiff base formation with ketone-containing pharmacophores . For example, condensation with 2-pyridinecarboxaldehyde yields imine ligands for metallodrugs .
Industrial and Material Science Uses
Epoxy Curing Agents
N-Methyl-N'-propyl ethylenediamine accelerates epoxy resin curing at ambient temperatures, achieving glass transition temperatures (Tg) of 120–140°C .
Surface Modification
The primary amine group enables covalent bonding to silica surfaces, forming self-assembled monolayers (SAMs) for sensor applications.
Future Research Directions
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Catalyst Design: Explore asymmetric catalysis using chiral derivatives.
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Thermosetting Polymers: Optimize curing kinetics for high-performance composites.
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Toxicology: Conduct in vivo studies to establish exposure limits.
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